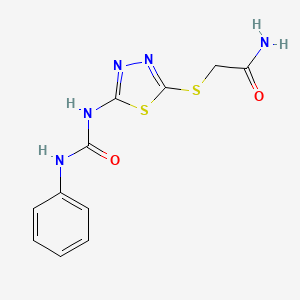

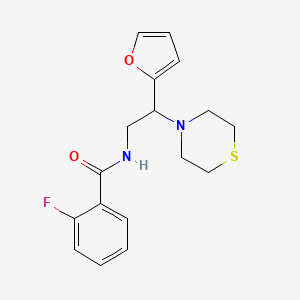

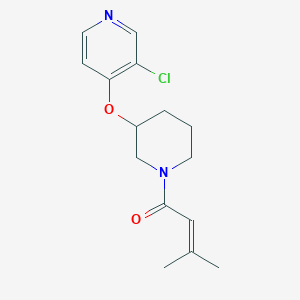

![molecular formula C22H24N2O6 B2705657 N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 727663-58-3](/img/structure/B2705657.png)

N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains an adamantane moiety, which is a type of diamondoid and is the most stable isomer of C10H16 . The adamantane moiety is known for its rigidity and virtually stress-free structure . The compound also contains a chromene moiety, which is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar adamantane-containing compounds have been synthesized using various methods . For example, the Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . Another method involves the reductive amination of adamantane-1-carbaldehyde and its functionalized derivatives .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the adamantane and chromene moieties. Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .科学的研究の応用

Neuroprotective Applications

Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines, including derivatives like N-(1-adamantyl)-2-oxo-chromene-3-carboxamide, which demonstrated multifunctional neuroprotective activity. These compounds inhibited the N-methyl-d-aspartate receptor/ion channel, calcium channels, and the enzyme nitric oxide synthase, and showed free radical scavenging potential. This suggests their potential application as multifunctional drugs in neuroprotection (Joubert, van Dyk, Green, & Malan, 2011).

Antibacterial Applications

Al-Wahaibi et al. (2020) discussed the synthesis of N′-heteroarylidene-1-carbohydrazide derivatives, which showed potent antibacterial activity. The study provided insights into the structural characterization and antibacterial potential of these compounds, indicating their application in developing new antibacterial agents (Al-Wahaibi, Alvarez, Blacque, Veiga, Al-Mutairi, & El-Emam, 2020).

Synthetic Applications

Liaw and Liaw (2001) discussed the synthesis of polyamide-imides containing pendent adamantyl groups. They focused on the synthesis of new adamantyl-containing polyamides, which suggests the utility of adamantane derivatives in the field of polymer synthesis and their potential application in materials science (Liaw & Liaw, 2001).

将来の方向性

Future research could focus on the synthesis and characterization of this compound, as well as the exploration of its potential applications. Given the interesting properties of adamantane and chromene moieties, this compound could have potential applications in various fields such as pharmaceuticals, materials science, and more .

作用機序

Target of Action

It is known that adamantane derivatives have been used in the synthesis of various bioactive compounds , suggesting that they may interact with a variety of biological targets.

Mode of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Biochemical Pathways

Adamantane derivatives are known to be involved in various chemical and catalytic transformations .

Pharmacokinetics

The adamantane moiety is known for its lipophilic properties, which could potentially influence the bioavailability of the compound .

Result of Action

Adamantane derivatives are known to be used in the synthesis of various bioactive compounds , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The synthesis of adamantane derivatives is known to be influenced by various reaction conditions .

特性

IUPAC Name |

N-(1-adamantylmethyl)-8-methoxy-6-nitro-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-29-18-7-16(24(27)28)5-15-6-17(21(26)30-19(15)18)20(25)23-11-22-8-12-2-13(9-22)4-14(3-12)10-22/h5-7,12-14H,2-4,8-11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVSWTNTQURHAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

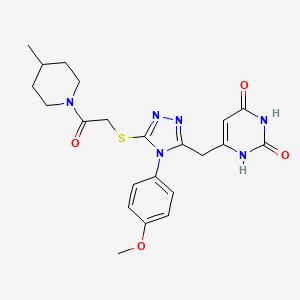

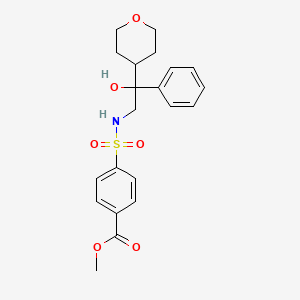

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2705574.png)

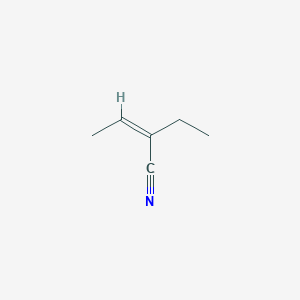

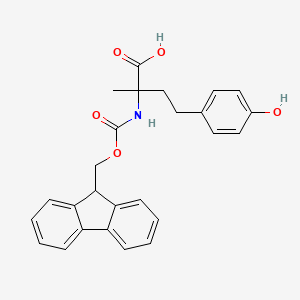

![3-Bromo-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2705584.png)

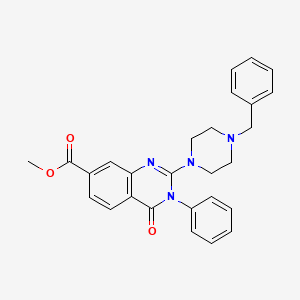

![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2705592.png)

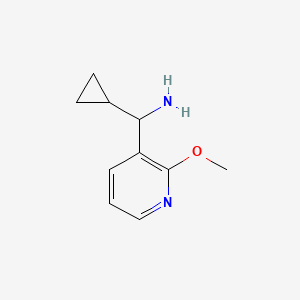

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)